Technical Documentation Center

2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation pathways for 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine As mass spectrometry (MS) continues to drive pharmacokinetic profiling and structural elucidation in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

As mass spectrometry (MS) continues to drive pharmacokinetic profiling and structural elucidation in drug development, understanding the precise collision-induced dissociation (CID) behavior of complex heterocyclic pharmacophores is paramount. 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (C₇H₁₂BrN₃) integrates two highly diagnostic structural motifs: a halogenated pyrazole core and a basic N,N-dimethylethanamine side chain.

This technical guide deconstructs the tandem mass spectrometry (MS/MS) fragmentation pathways of this compound, providing researchers with a self-validating analytical framework for metabolite identification and structural confirmation.

Structural Diagnostics & Ionization Dynamics

In positive electrospray ionization (+ESI), the ionization dynamics are governed by the gas-phase basicity of the molecule's nitrogen atoms. The tertiary amine of the N,N-dimethylethanamine moiety is significantly more basic than the aromatic nitrogens of the pyrazole ring. Consequently, protonation occurs almost exclusively at the tertiary amine, yielding the precursor ion [M+H]⁺.

Because bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the precursor ion manifests as a highly characteristic isotopic doublet at m/z 218.03 and m/z 220.03 . Recognizing this isotopic signature is the first critical step in filtering target analytes from complex biological matrices.

Mechanistic Elucidation of CID Pathways

When subjected to collision-induced dissociation (CID), the protonated molecule undergoes several competing fragmentation pathways dictated by bond dissociation energies and the stability of the resulting product ions.

Amine-Directed Cleavage (Neutral Loss of 45 Da)

The most thermodynamically favorable pathway at low to medium collision energies is the inductive cleavage of the tertiary amine group. The protonated N,N-dimethylamino moiety undergoes a neutral loss of dimethylamine (HN(CH₃)₂, 45.06 Da). This yields a stable 1-vinyl-3-bromo-1H-pyrazole cation at m/z 172.97 (⁷⁹Br) and 174.97 (⁸¹Br). This 45 Da neutral loss is a highly reliable diagnostic marker, as demonstrated in studies on[1].

Alpha-Cleavage and Iminium Ion Formation

Alternatively, charge retention can occur on the aliphatic amine fragment. Alpha-cleavage adjacent to the nitrogen atom produces a highly stable N,N-dimethylmethyleneiminium ion at m/z 58.07 . A secondary inductive cleavage of the ethyl linker yields the m/z 72.08 fragment ([CH₂=CH-N(CH₃)₂+H]⁺). These low-mass fragments dominate the spectrum at elevated collision energies.

Halogen Expulsion and Heterocycle Dissociation

Following the loss of the amine side chain, the m/z 173/175 intermediate undergoes further high-energy dissociation. Halogenated pyrazoles typically exhibit the expulsion of the halogen radical or hydrogen halide, a phenomenon well-documented in [2]. The loss of HBr (79.93 Da) generates a conjugated pyrazole cation at m/z 93.05 . Subsequent ring opening and the loss of hydrogen cyanide (HCN, 27.01 Da) yields m/z 66.03 , a classic signature of [3].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 218.0 / 220.0 LossDMA [M+H - HN(CH3)2]+ m/z 173.0 / 175.0 (Vinyl-bromopyrazole) Precursor->LossDMA - 45.06 Da (Neutral Loss) Iminium Iminium Ion m/z 58.1 [CH2=N(CH3)2]+ Precursor->Iminium Alpha-Cleavage Ethylamine Alkyl Cleavage m/z 72.1 [C4H10N]+ Precursor->Ethylamine Inductive Cleavage LossHBr [M+H - HN(CH3)2 - HBr]+ m/z 93.0 (Vinyl-pyrazole cation) LossDMA->LossHBr - 79.93 Da (Loss of HBr) LossHCN [M+H - HN(CH3)2 - HBr - HCN]+ m/z 66.0 LossHBr->LossHCN - 27.01 Da (Loss of HCN)

Figure 1. Proposed ESI-MS/MS fragmentation pathways for the target compound.

Quantitative Fragment Mapping

To facilitate rapid spectral interpretation, the exact masses and relative abundances of the primary product ions are summarized below. Data represents typical distribution under stepped collision energy (15–35 eV).

Fragment Ion (m/z)Elemental FormulaMass Error (ppm)Relative Abundance (%)Origin / Structural Mechanism
218.03 / 220.03 [C₇H₁₃BrN₃]⁺< 2.0100 (Low CE)Intact Precursor Ion ([M+H]⁺)
172.97 / 174.97 [C₅H₆BrN₂]⁺< 2.585Neutral loss of dimethylamine (45 Da)
93.05 [C₅H₅N₂]⁺< 3.045Expulsion of HBr from m/z 173/175
72.08 [C₄H₁₀N]⁺< 1.560Inductive cleavage of the ethyl linker
58.07 [C₃H₈N]⁺< 1.5100 (High CE)Alpha-cleavage yielding Iminium ion
66.03 [C₄H₄N]⁺< 3.525Loss of HCN from the pyrazole core

Self-Validating LC-MS/MS Analytical Framework

To ensure scientific integrity and reproducible data acquisition, the following step-by-step protocol embeds self-validating logic into the instrument method.

Step-by-Step Methodology:
  • Sample Preparation: Reconstitute the analyte to 100 ng/mL in an initial mobile phase of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the tertiary amine prior to ESI droplet evaporation, maximizing the [M+H]⁺ yield and stabilizing the spray.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Apply a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Isotope-Triggered Data-Dependent Acquisition (IDA): Program the MS logic to trigger MS/MS only when a precursor doublet with a mass difference of ~1.997 Da and a 1:1 intensity ratio is detected.

    • Causality: This acts as a self-validating filter. It ensures that only the brominated target (or its structurally related brominated metabolites) is fragmented, mathematically eliminating false positives from the matrix background.

  • Stepped Collision Energy (CE) Ramping: Apply a stepped CE of 15, 25, and 35 eV in the collision cell (Q2) using Argon as the collision gas.

    • Causality: Lower CEs (15 eV) are required to capture the low-activation-energy neutral loss of dimethylamine (m/z 173/175). Higher CEs (35 eV) are necessary to shatter the robust aromatic pyrazole ring and induce HBr/HCN expulsion.

Workflow Sample 1. Sample Prep 100 ng/mL 0.1% FA LC 2. UHPLC C18 Column Gradient Elution Sample->LC ESI 3. ESI+ Capillary: 3.5 kV Temp: 300°C LC->ESI Quad1 4. Q1 Isolation Isotope Trigger (1:1 Ratio) ESI->Quad1 CID 5. CID (Q2) Stepped CE: 15 / 25 / 35 eV Quad1->CID TOF 6. Q3 / TOF High-Res Detection CID->TOF

Figure 2. Step-by-step self-validating LC-MS/MS experimental workflow.

References

  • Ng, C., et al. "Predictable Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Fragmentation of Ozone-Reactive N-Nitrosodimethylamine Precursors Coupled with In Silico Fragmentation and Ion Mobility-Quadrupole Time-of-Flight Facilitates Their Identification in Sewage." Environmental Science & Technology, ACS Publications, 2022.[Link]

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018.[Link]

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, ACS Publications, 2012.[Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-Bromopyrazole N,N-dimethylethanamine Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Pyrazole Scaffold - A Foundation of Diverse Bioactivity The pyrazole nucleus, a five-membered aromatic heterocycle with two ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold - A Foundation of Diverse Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility has given rise to a vast library of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][4][5] FDA-approved drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a phosphodiesterase inhibitor) feature the pyrazole core, underscoring its therapeutic significance.[4] This guide focuses on a specific, yet under-characterized subclass: 3-bromopyrazole derivatives functionalized with an N,N-dimethylethanamine side chain. The introduction of a bromine atom at the 3-position and a tertiary amine side chain presents unique electronic and structural features that suggest several plausible mechanisms of action. This document serves as a technical roadmap for researchers to systematically investigate and validate the biological targets and signaling pathways modulated by these compounds.

Core Mechanistic Hypotheses

Based on the known activities of related pyrazole structures and the chemical nature of the substituents, we can formulate three primary mechanistic hypotheses for 3-bromopyrazole N,N-dimethylethanamine derivatives. The N,N-dimethylethanamine moiety often enhances aqueous solubility and can serve as a protonable "hook" for interacting with anionic sites on biological macromolecules. The 3-bromo substituent, an electron-withdrawing group, can influence the acidity of the pyrazole N-H, participate in halogen bonding, or act as a potential leaving group in covalent interactions.

Hypothesis 1: Kinase Inhibition Many pyrazole derivatives are known to function as ATP-competitive inhibitors of protein kinases.[6] The pyrazole ring can mimic the purine scaffold of ATP, forming key hydrogen bonds within the kinase hinge region.

Hypothesis 2: Ion Channel Modulation Substituted pyrazoles have been identified as blockers of ion transport proteins, such as the Divalent Metal Transporter 1 (DMT1).[7] The N,N-dimethylethanamine side chain could facilitate interaction with the charged environment of a channel pore.

Hypothesis 3: Metabolic Enzyme Inhibition Inspired by the broad-spectrum anticancer activity of 3-bromopyruvate (3-BP), which targets key metabolic enzymes, it is plausible that 3-bromopyrazole derivatives could act as alkylating agents, forming covalent bonds with cysteine or histidine residues in enzyme active sites.[8]

Experimental Validation Workflows

A logical, phased approach is required to test these hypotheses. The following sections detail the experimental protocols necessary to move from broad screening to specific mechanism validation.

Phase 1: Target Class Identification

The initial step is to determine the general biological effect of the derivatives. This phase uses broad, high-throughput screening to narrow down the potential target class.

Experimental Protocol: Broad Phenotypic and Target-Based Screening

  • Cell Viability/Proliferation Assays:

    • Objective: To determine the cytotoxic or cytostatic potential of the compounds across a panel of diverse cell lines (e.g., cancer, normal, endothelial).

    • Methodology:

      • Seed cells in 96-well plates at an appropriate density.

      • After 24 hours, treat cells with a serial dilution of the 3-bromopyrazole N,N-dimethylethanamine derivatives (e.g., from 1 nM to 100 µM).

      • Incubate for 48-72 hours.

      • Assess cell viability using an MTS or resazurin-based assay.

      • Calculate IC50 values for each compound and cell line.

    • Causality: A potent cytotoxic effect, particularly in cancer cell lines, would lend weight to the Kinase Inhibition or Metabolic Enzyme Inhibition hypotheses, as these are common mechanisms for anticancer agents.[6][9]

  • Broad Kinase Panel Screening:

    • Objective: To identify potential kinase targets.

    • Methodology:

      • Submit the lead compounds to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

      • Screen against a panel of >300 human kinases at a fixed concentration (e.g., 10 µM).

      • Measure the percent inhibition of kinase activity.

    • Causality: High inhibition (>70%) of specific kinases or kinase families provides direct evidence for Hypothesis 1 and identifies primary targets for further validation.

  • Ion Channel Screening Panel:

    • Objective: To assess activity against a panel of common ion channels.

    • Methodology: Utilize automated patch-clamp or fluorescent membrane potential assays to screen against a panel of key voltage-gated and ligand-gated ion channels.

    • Causality: Significant modulation of ion channel activity would support Hypothesis 2.

Phase 2: Specific Target Validation and Characterization

Once a primary target class is identified, the next phase focuses on validating the specific molecular target and quantifying the interaction.

Workflow Diagram: Target Validation

G A Phase 1 Hit (e.g., Kinase X) B Dose-Response Inhibition Assay (IC50 Determination) A->B Quantify Potency C Binding Affinity Assay (e.g., SPR, ITC, MST) B->C Confirm Direct Binding D Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) C->D Determine Inhibition Mode (Competitive, Non-competitive, etc.) E Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) D->E Confirm Target Interaction in Cells F Validated Target E->F High Confidence G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Target Kinase X Receptor->KinaseX Activates DownstreamP Downstream Protein KinaseX->DownstreamP Phosphorylates (p) TF Transcription Factor DownstreamP->TF Activates Inhibitor 3-Bromopyrazole Derivative Inhibitor->KinaseX INHIBITS Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Potential signaling cascade impacted by a kinase inhibitor.

Experimental Protocol: Phospho-protein Analysis

  • Objective: To measure the phosphorylation status of known substrates of the target kinase.

  • Methodology:

    • Treat cells with an effective concentration of the pyrazole derivative (e.g., 2x IC50 from cell viability assays).

    • Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes).

    • Perform Western blotting using antibodies specific for the phosphorylated form of the downstream substrate (e.g., p-AKT, p-ERK).

    • Use an antibody against the total protein as a loading control.

  • Causality: A decrease in the phosphorylation of a known substrate following treatment provides a direct functional link between target inhibition and a cellular signaling event.

Structure-Activity Relationship (SAR) Insights

A systematic SAR study is crucial for optimizing lead compounds. Based on the literature, certain structural features of pyrazoles are associated with specific activities.

Feature / PositionKnown Influence on ActivityImplication for 3-Bromopyrazole Derivatives
N1 Substitution Modulates pharmacokinetic properties and can interact with the "ribose pocket" of kinases.The N,N-dimethylethanamine side chain likely enhances solubility and provides a basic handle for salt formation and ionic interactions.
C3 Substitution Can be directed towards the solvent-exposed region or deeper into the active site.The bromine atom is an electron-withdrawing group that can participate in halogen bonding, a key interaction in modern drug design. [10]
C4 Substitution Often a key point for modification to enhance selectivity and potency.Unsubstituted in the parent scaffold, but a key position for future optimization.
C5 Substitution Can influence the orientation of other substituents.Unsubstituted in the parent scaffold.

Table 1: General Structure-Activity Relationships for Pyrazole Scaffolds.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for elucidating the mechanism of action of 3-bromopyrazole N,N-dimethylethanamine derivatives. By progressing from broad screening to specific target validation and downstream pathway analysis, researchers can build a comprehensive and defensible model of how these compounds exert their biological effects. The inherent chemical functionality of this scaffold suggests a high probability of interaction with protein kinases, ion channels, or metabolic enzymes. The described workflows provide the self-validating systems necessary to confirm or refute these hypotheses, paving the way for the rational design of more potent and selective therapeutic agents.

References

  • Cadieux, J. A., Zhang, Z., Mattice, M., Brownlie-Cutts, A., Fu, J., Ratkay, L. G., Kwan, R., Thompson, J., Sanghara, J., Zhong, J., & Goldberg, Y. P. (2012). Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1). Bioorganic & Medicinal Chemistry Letters, 22(1), 90–95. [Link]

  • PubChem. (n.d.). 3-bromo-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Omair, M. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882. [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(Suppl 1), S2-S16. [Link]

  • Google Patents. (n.d.). EP3406598A1 - Pyrazole derivatives as inhibitors of stat3.
  • Kumar, K. A., Rai, K. M. L., & Kumar, N. S. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 263-269. [Link]

  • Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Bennani, F. E., Ismail, A. I., & El-Achari, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4479. [Link]

  • Sestito, S., Piras, S., & Paoletta, S. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 25(23), 5707. [Link]

  • Dahl, K. H., & McKinley-McKee, J. S. (1981). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Biochemistry, 20(10), 2633-2640. [Link]

  • SciSpace. (n.d.). Evaluation of new pyrazole derivatives for their biological activity. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Singh, S., Singh, S. K., & Yadav, S. (2017). Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies. PLoS ONE, 12(5), e0176403. [Link]

  • Khan, I., Zaib, S., & Batool, F. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. [Link]

  • Gameiro, I., & Matias, A. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667232. [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • Wang, Y. C., Huang, T. L., & Huang, H. J. (2015). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry, 79(3), 385-391. [Link]

  • ResearchGate. (n.d.). Structure activity relationships for compound (3, 2 and 4). Retrieved from [Link]

  • Li, J., Wang, Y., & Zhang, J. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. [Link]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

  • van der Werf, M. J., & Braillard, S. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 667232. [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 263. [Link]

  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine, a valuable substituted pyrazole intermediate for pharmaceutical and agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine, a valuable substituted pyrazole intermediate for pharmaceutical and agrochemical research. The synthesis is based on the N-alkylation of 3-bromopyrazole with 2-chloro-N,N-dimethylethanamine. We delve into the rationale behind the selection of reagents and conditions, focusing on achieving high regioselectivity for the desired N1-isomer. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Their prevalence is due to their ability to act as versatile pharmacophores, engaging in various biological interactions. The N-alkylation of the pyrazole ring is a fundamental strategy for creating diverse molecular libraries for drug discovery.[4][5][6]

The target molecule, 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine, incorporates three key features: a brominated pyrazole ring, which allows for further functionalization via cross-coupling reactions; a flexible ethylamine chain; and a dimethylamino group, which can improve solubility and act as a hydrogen bond acceptor.

This protocol details a robust method for the regioselective N1-alkylation of 3-bromopyrazole. The regioselectivity of alkylating unsymmetrical pyrazoles is a well-documented challenge, often yielding a mixture of N1 and N2 isomers.[7][8] The described methodology favors the formation of the sterically less hindered N1-isomer, a common outcome when the C3 position is substituted.[1][9]

Reaction Principle and Strategy

The core transformation is a nucleophilic substitution (SN2) reaction. The nitrogen atom of the 3-bromopyrazole ring acts as the nucleophile, and 2-chloro-N,N-dimethylethanamine serves as the electrophile.

Key Strategic Considerations:

  • Deprotonation: The N-H proton of pyrazole (pKa ≈ 14) must be removed by a base to generate the more nucleophilic pyrazolate anion. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete and irreversible deprotonation. Alternatively, a milder base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or longer reaction times.[9][10][11]

  • Solvent: A polar aprotic solvent, such as anhydrous dimethylformamide (DMF), is chosen for its ability to dissolve the pyrazolate salt and facilitate the SN2 mechanism.

  • Regioselectivity: For 3-substituted pyrazoles, alkylation typically occurs at the less sterically hindered N1 position. The bulky bromine atom at the C3 position directs the incoming electrophile to the N1 nitrogen, leading to the desired product as the major isomer.[1][6][9]

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Bromopyrazole≥97%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
2-Chloro-N,N-dimethylethanamine hydrochloride≥98%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)DriSolv®, ≥99.8%MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
Saturated Sodium Bicarbonate Solution (aq.)Laboratory Grade---
Brine (Saturated NaCl Solution)Laboratory Grade---
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade---
Silica Gel230-400 mesh, 60 Å---
HexanesACS GradeFisher Chemical
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich

Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer and stir bar, ice-water bath, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Setup Apparatus (Flask, Stirrer, N2) B 2. Add 3-Bromopyrazole and Anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Add NaH (Deprotonation) C->D N2 Atmosphere E 5. Add Electrophile Solution D->E F 6. Warm to RT & Stir Overnight E->F G 7. Quench with Water F->G Monitor by TLC H 8. Extract with EtOAc G->H I 9. Wash, Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Workflow for the synthesis of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine.

Step-by-Step Procedure

PART A: Reaction Setup and Deprotonation

  • Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: Under a positive flow of nitrogen, add 3-bromopyrazole (1.47 g, 10.0 mmol) to the flask, followed by anhydrous DMF (20 mL). Stir the mixture until the solid dissolves completely.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 eq) to the stirred solution in small portions over 10 minutes. Caution: NaH reacts violently with water and is flammable. Handle with care. Effervescence (hydrogen gas evolution) will be observed. Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete formation of the sodium pyrazolate salt.

PART B: N-Alkylation

  • Electrophile Addition: In a separate flask, dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.58 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the cold pyrazolate suspension over 15 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system containing 1% triethylamine. The disappearance of the 3-bromopyrazole spot indicates reaction completion.

PART C: Work-up and Isolation

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of cold water. Caution: This will react with any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 30 mL) to remove DMF, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

PART D: Purification

  • Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.[12][13]

    • Slurry Preparation: Deactivate the silica gel by preparing a slurry in the starting eluent containing 1% triethylamine. This prevents the basic product from sticking to the acidic silica gel.[14]

    • Eluent System: Use a gradient elution, starting with 100% Hexanes and gradually increasing the polarity to 90:10 Hexanes:Ethyl Acetate. The addition of 1% triethylamine to the eluent throughout the process is critical.

    • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to obtain 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine as a pale yellow oil. Determine the final yield.

Quantitative Data Summary

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Bromopyrazole146.981.010.01.47 g
Sodium Hydride (60% disp.)40.00 (NaH)1.111.00.44 g
2-Chloro-N,N-dimethylethanamine HCl144.041.111.01.58 g
Anhydrous DMF73.09--30 mL (total)
Expected Product 218.10 --Yield dependent (e.g., ~70-85%)

Validation and Characterization

The identity and purity of the synthesized 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine must be rigorously confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environment (e.g., pyrazole ring protons, ethyl chain protons, and N,N-dimethyl protons).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product (m/z for [M+H]⁺ should be ~219.0). The isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be visible.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high yield of the desired N1-alkylated regioisomer can be achieved. This procedure provides a solid foundation for researchers needing to access this and similar pyrazole-based intermediates for applications in drug discovery and development.

References

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Catalysis. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • Process for the purification of pyrazoles.Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Highly selective metal-free SNAr reaction of polyhalopyridines and polyhalopyrimidines. RSC Advances. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.Google Patents.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly functionalized heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heteroaryl compounds is a cornerstone of modern drug discovery. The substrate 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine presents a unique synthetic challenge. It features a 3-bromopyrazole core—a privileged pharmacophore—tethered to an N,N -dimethylethanamine side chain. While this tertiary amine tail is highly desirable for improving aqueous solubility and modulating the pharmacokinetic properties of drug candidates, it introduces severe complications during palladium-catalyzed cross-coupling.

The Challenge of Nitrogen-Rich Heterocycles

In standard Suzuki-Miyaura reactions, the presence of multiple basic nitrogen atoms (the pyrazole N2 and the tertiary amine) creates a high-affinity trap for palladium. As documented in mechanistic investigations of nitrogen-rich heterocycles , these lone pairs can coordinate to the Pd(II) intermediate following oxidative addition, forming stable, off-cycle bis-amine complexes. This phenomenon leads to rapid catalyst poisoning, requiring unfeasibly high catalyst loadings or resulting in complete reaction failure.

Causality Behind Experimental Choices

To circumvent catalyst sequestration, this protocol utilizes XPhos Pd G3 (a third-generation dialkylbiaryl phosphine palladacycle). The causality behind this choice is strictly steric and electronic:

  • Steric Shielding: The extreme bulk of the XPhos ligand enforces a monoligated Pd(0) active species. This spatial crowding physically blocks the flexible N,N -dimethylethanamine tail and the pyrazole N2 from chelating the metal center.

  • Precatalyst Activation: The G3 precatalyst undergoes rapid activation under mildly basic conditions to generate the active Pd(0) species, which minimizes protodehalogenation—a common side reaction when coupling electron-rich heteroaryl bromides .

  • Solvent & Base Selection: A biphasic mixture of 1,4-Dioxane and water (4:1) with K3​PO4​ is employed. The water dissolves the inorganic base and facilitates the critical transmetalation step, while K3​PO4​ provides sufficient basicity to activate the boronic acid without degrading the substrate .

MechanisticPathway SM Substrate: 3-Bromopyrazole + Tertiary Amine Ox_Add Oxidative Addition SM->Ox_Add Pd_Cat Active Catalyst: [XPhos-Pd(0)] Pd_Cat->Ox_Add Transmet Transmetalation (Ar-B(OH)2 + Base) Ox_Add->Transmet Trap Off-Cycle Trap: Pd(II)-Amine Chelation Ox_Add->Trap Without Bulky Ligand Red_Elim Reductive Elimination (Product Release) Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Shield Steric Shielding by XPhos Trap->Shield Shield->Ox_Add Forces On-Cycle

Fig 1: Mechanistic pathway highlighting XPhos-mediated prevention of Pd-amine chelation.

Quantitative Data: Reaction Optimization

The necessity of the XPhos ligand system is demonstrated in the optimization data below. Traditional catalysts suffer from severe poisoning, whereas the bulky biaryl phosphine system achieves near-quantitative conversion.

Table 1: Optimization of Suzuki-Miyaura Conditions for 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

EntryCatalyst System (mol %)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)*
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O 9012% (Poisoning)
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O 9038%
3 Pd(OAc)2​ (2%) / SPhos (4%) K3​PO4​ (2.0)Dioxane/ H2​O 9071%
4 XPhos Pd G3 (2%) K3​PO4​ (2.0) Dioxane/ H2​O 90 >95%

*Determined by LC-MS analysis of the crude reaction mixture monitoring the disappearance of the starting material.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It utilizes In-Process Controls (IPC) via mass spectrometry to definitively track reaction progress, and it exploits the substrate's inherent basicity for a highly efficient, chromatography-free primary purification.

Workflow Prep 1. Setup (Schlenk/Inert) React 2. Cross-Coupling (XPhos Pd G3, 90°C) Prep->React IPC 3. IPC (LC-MS) (Monitor Br Isotopes) React->IPC Workup 4. Acid-Base Extraction (Isolate Basic Product) IPC->Workup

Fig 2: Self-validating experimental workflow leveraging the substrate's basicity for isolation.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and finely ground anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Add XPhos Pd G3 (0.02 equiv, 2 mol %).

  • Seal the flask with a rubber septum and purge the vessel with dry Nitrogen ( N2​ ) or Argon via three vacuum/backfill cycles.

  • Add 1,4-Dioxane (4.0 mL) and degassed deionized H2​O (1.0 mL) via syringe. Note: The biphasic nature of the solvent is critical for maintaining base solubility and facilitating transmetalation.

Step 2: Reaction Execution & In-Process Control (IPC)
  • Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 2 to 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Causality of tracking: The starting bromide exhibits a distinct 1:1 isotopic doublet ( 79Br/81Br ) at m/z 218/220 [M+H]+ . The definitive marker of reaction completion is the total disappearance of this isotopic signature and the emergence of the product mass.

Step 3: Acid-Base "Catch and Release" Purification

Rationale: The tertiary amine tail ( pKa​ ~9.5) allows us to separate the product from neutral organic impurities (homocoupled boronic acid, phosphine oxides) without immediate silica gel chromatography.

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (15 mL) and H2​O (10 mL).

  • Transfer to a separatory funnel and extract the organic layer with 1.0 M Aqueous HCl (3 × 10 mL).

    • Mechanism: The target molecule protonates and migrates to the aqueous layer. Discard the organic layer containing the catalyst residues and neutral impurities.

  • Cool the combined aqueous acidic layers in an ice bath and slowly add 6.0 M NaOH dropwise until the solution reaches pH > 12 (verify with pH paper).

  • Extract the basified aqueous layer with fresh Ethyl Acetate (3 × 15 mL). The deprotonated, neutral product will now migrate back into the organic phase.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure coupled pyrazole derivative.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Method

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Introduction: The Pyrazole Scaffold and a Versatile Synthon The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and a Versatile Synthon

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into drugs for a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] The functionalization of the pyrazole ring is therefore a critical task in drug discovery, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]

This guide focuses on a particularly valuable building block: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine . The bromine atom at the C3 position of the pyrazole ring serves as a versatile synthetic handle, making it an ideal substrate for modern palladium-catalyzed cross-coupling reactions.[7] The N,N-dimethylethanamine side chain enhances solubility and provides an additional point for potential molecular interactions. This document provides detailed, field-proven protocols for leveraging this synthon in two of the most powerful transformations in pharmaceutical synthesis: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Physicochemical Properties and Reactivity Profile

Understanding the starting material is fundamental to successful synthesis. 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine is a readily available reagent whose properties are summarized below.

PropertyValueSource
CAS Number 1849378-82-0[8]
Molecular Formula C₇H₁₂BrN₃[8]
Molecular Weight 218.1 g/mol [8]
Physical Form Liquid[8]
Purity Typically ≥95%[8]
Storage Refrigerator (2-8 °C)[8]

The key to this molecule's utility lies in the reactivity of the C(sp²)-Br bond. This bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycles of numerous cross-coupling reactions. The pyrazole ring's N-H group is absent, precluding side reactions or the need for protecting groups that are sometimes an issue with unsubstituted pyrazoles.[9]

Logical_Relationship Start 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (Starting Material) Reaction1 Protocol 1: Suzuki-Miyaura Coupling Start->Reaction1 Reaction2 Protocol 2: Buchwald-Hartwig Amination Start->Reaction2 Intermediate1 3-Aryl-Substituted Pyrazole Intermediates (C-C Bond Formed) Reaction1->Intermediate1 Intermediate2 3-Amino-Substituted Pyrazole Intermediates (C-N Bond Formed) Reaction2->Intermediate2 Pharma Advanced Pharmaceutical Scaffolds Intermediate1->Pharma Intermediate2->Pharma Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine Reactants: - Bromo-pyrazole - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ B Establish Inert Atmosphere (N₂/Ar) A->B C Add Dioxane/H₂O (4:1) B->C D Heat to 90-100 °C (4-12 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute (EtOAc/H₂O) E->F G Extract & Dry Organic Layers F->G H Purify via Column Chromatography G->H Buchwald_Workflow cluster_prep 1. Setup (Inert Atmosphere) cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Add NaOt-Bu to Schlenk Tube B Add Bromo-pyrazole & Amine A->B C Add Pd₂(dba)₃/XPhos Catalyst Solution B->C D Add Anhydrous Toluene C->D E Heat to 100-110 °C (6-24 h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench (aq. NH₄Cl) F->G H Extract & Dry Organic Layers G->H I Purify via Column Chromatography H->I

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

A Guide for the Initial Interrogation of a Novel Pyrazole-Containing Compound These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Initial Interrogation of a Novel Pyrazole-Containing Compound

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine. Given the rich history of the pyrazole scaffold in medicinal chemistry, this document outlines a logical, evidence-based approach to begin exploring the biological potential of this specific molecule.[1][2][3][4] We will proceed from the foundational understanding of the pyrazole core to detailed, adaptable protocols for preliminary screening assays.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties have allowed for its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2][5] Notable examples include the anti-inflammatory drug celecoxib, the kinase inhibitors ibrutinib and ruxolitinib, and the erectile dysfunction medication sildenafil.[1][2][6] The versatility of the pyrazole core allows it to serve as a bioisostere for other aromatic systems, often improving physicochemical properties and target engagement.[5][6] Therefore, a novel compound such as 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine warrants a thorough investigation of its potential biological activities.

Compound Profile: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

A clear understanding of the test article's properties is fundamental to reliable and reproducible in vitro work.

PropertyValueSource
Molecular Formula C₇H₁₂BrN₃
Molecular Weight 218.1 g/mol
Physical Form Liquid
Purity 95% (example, always verify with supplier)
Storage Refrigerator
CAS Number 1849378-82-0

Safety Precautions: The material safety data sheet (MSDS) indicates that this compound is a warning-level hazard, with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Hypothesized Biological Targets and Rationale for Initial Screening

While the specific biological targets of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine are likely uncharacterized, the extensive literature on pyrazole-containing drugs allows us to formulate rational hypotheses to guide our initial screening efforts.

  • Kinase Inhibition: A significant number of pyrazole derivatives function as kinase inhibitors.[1][2][7] The pyrazole scaffold can effectively occupy the ATP-binding pocket of various kinases. Therefore, a primary avenue of investigation should be the compound's ability to inhibit kinase activity.

  • Anti-proliferative/Anticancer Activity: Stemming from their role as kinase inhibitors and other mechanisms, many pyrazole-containing compounds exhibit anticancer properties.[7][8] Assessing the compound's effect on the proliferation and viability of cancer cell lines is a logical starting point.

  • Anti-inflammatory Activity: The pyrazole moiety is present in well-known anti-inflammatory drugs.[4] It is plausible that this novel compound could modulate inflammatory pathways. An assay to measure the inhibition of inflammatory mediators in a relevant cell model would be informative.

The following sections provide detailed protocols for in vitro assays designed to test these hypotheses.

General Principles of In Vitro Assay Development for a Novel Compound

The successful implementation of in vitro assays hinges on careful planning and execution.[9][10] Key considerations include:

  • Assay Selection: Choose between biochemical assays (target-based) and cell-based assays (phenotypic) based on your research question.[9] For initial screening, a combination of both can be powerful.

  • Compound Handling: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for data validation.

  • Assay Optimization: Parameters such as incubation time, cell seeding density, and reagent concentrations should be optimized to ensure a robust and reproducible assay window.[11][12]

Protocol 1: Generic Tyrosine Kinase Inhibition Assay (Biochemical)

This protocol provides a framework for assessing the direct inhibitory effect of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine on the activity of a purified tyrosine kinase. This is a target-based assay.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Dilutions add_kinase Add Kinase to Plate reagents->add_kinase add_compound Add Test Compound or Vehicle Control add_kinase->add_compound incubate1 Pre-incubate add_compound->incubate1 add_atp_substrate Initiate Reaction with ATP/Substrate Mix incubate1->add_atp_substrate incubate2 Incubate at RT add_atp_substrate->incubate2 add_detection Add Detection Reagent incubate2->add_detection incubate3 Incubate to Develop Signal add_detection->incubate3 read_plate Read Luminescence/Fluorescence incubate3->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for a generic biochemical kinase inhibition assay.

Materials
  • Purified Tyrosine Kinase (e.g., Src, Abl)

  • Kinase Substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (commercial or laboratory-prepared)

  • Detection Reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • Test Compound: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl Sulfoxide)

  • White, opaque 96- or 384-well assay plates

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).

  • Assay Plate Setup:

    • Add 5 µL of kinase solution (at 2X final concentration) to each well.

    • Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature.

  • Kinase Reaction:

    • Prepare a 2X ATP/substrate mixture in assay buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP (an indicator of kinase inhibition) by adding the detection reagent according to the manufacturer's instructions (e.g., 10 µL of ADP-Glo™ Reagent).

    • Incubate as required by the detection kit (e.g., 40 minutes for ADP-Glo™).

    • Read the luminescence or fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (Cell-Based)

This protocol uses the MTT assay to measure the metabolic activity of cells as an indicator of cell viability and proliferation. It is a common first-pass phenotypic screen for potential anticancer compounds.[13][14]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis culture_cells Culture and Harvest Cancer Cells seed_plate Seed Cells into a 96-well Plate culture_cells->seed_plate incubate1 Allow Cells to Adhere Overnight seed_plate->incubate1 prepare_dilutions Prepare Compound Dilutions in Media incubate1->prepare_dilutions treat_cells Treat Cells with Compound or Vehicle prepare_dilutions->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate analyze Calculate % Viability and Determine GI50/IC50 read_plate->analyze

Caption: Workflow for a cell proliferation/cytotoxicity MTT assay.

Materials
  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

  • Positive Control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Sterile 96-well clear-bottom cell culture plates

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This cell-based assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay NO Measurement and Analysis seed_cells Seed RAW 264.7 Macrophages incubate1 Allow Cells to Adhere Overnight seed_cells->incubate1 pre_treat Pre-treat with Test Compound or Vehicle incubate1->pre_treat incubate2 Incubate for 1-2 hours pre_treat->incubate2 stimulate Stimulate with LPS (or media for control) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect_supernatant Collect Cell Supernatant incubate3->collect_supernatant griess_reaction Perform Griess Assay on Supernatant collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance analyze Calculate % NO Inhibition and IC50 read_absorbance->analyze

Caption: Workflow for an LPS-induced nitric oxide production assay.

Materials
  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

  • Positive Control (e.g., Dexamethasone)

  • Griess Reagent System (for nitrite determination)

  • Sterile 96-well cell culture plates

Step-by-Step Protocol
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate overnight to allow for adherence.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of the test compound in culture medium.

    • Pre-treat the cells by adding the compound dilutions or vehicle control to the wells.

    • Incubate for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells + vehicle + no LPS as a negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (N-(1-naphthyl)ethylenediamine dihydrochloride, Component B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • A purple/magenta color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Read the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Interpretation and Future Directions

The results from these initial assays will provide a foundational understanding of the biological activity of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine.

  • If active in the kinase assay: The next steps would involve determining the selectivity of the compound by screening it against a panel of kinases. Further mechanistic studies could explore the mode of inhibition (e.g., ATP-competitive).

  • If active in the cell proliferation assay: Follow-up studies could include assessing its effects on different cancer cell lines, investigating the mechanism of cell death (apoptosis vs. necrosis), and cell cycle analysis.[7]

  • If active in the anti-inflammatory assay: Further investigation could explore the mechanism, such as measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the activity of key inflammatory enzymes like COX-2.[4]

These initial, well-designed in vitro assays are the critical first step in elucidating the therapeutic potential of novel chemical entities and paving the way for more complex preclinical development.

References

  • Verma, A., Joshi, N., & Singh, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2035. Available from: [Link]

  • Arista Biotech. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • Verma, A., Joshi, N., & Singh, D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available from: [Link]

  • Ma, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 227. Available from: [Link]

  • Blythe, T. A., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. ATLA Alternatives to Laboratory Animals, 36(5), 555-564. Available from: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17753-17763. Available from: [Link]

  • ResearchGate. (2008). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Available from: [Link]

  • Frontiers in Pharmacology. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Frontiers in Pharmacology, 13, 946571. Available from: [Link]

  • Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1). Available from: [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4). Available from: [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available from: [Link]

  • PubMed. (2023). In vitro evaluation of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against replicative and infective stages of Trypanosoma cruzi. Journal of Chemotherapy, 35(8), 754-765. Available from: [Link]

  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1366. Available from: [Link]

  • PubChem. (n.d.). 2-Bromoethyldimethylamine. Available from: [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. Available from: [Link]

  • ResearchGate. (2023). In vitro evaluation of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against replicative and infective stages of Trypanosoma cruzi. Available from: [Link]

  • LOCKSS. (2021). SYNTHESIS AND APPLICATION OF SPIRO PYRAZOL-3-ONE DERIVATIVES. Journal of Heterocyclic Chemistry, 58(10), 1959-1976. Available from: [Link]

  • Arkivoc. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(1), 194-226. Available from: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. Available from: [Link]

  • Indian Journal of Chemistry. (2023). In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. Indian Journal of Chemistry, 62(6), 653-662. Available from: [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4228-4232. Available from: [Link]

  • Chemical Search. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. Available from: [Link]

  • PubChemLite. (n.d.). 2-bromo-1-(1,3-dimethyl-1h-pyrazol-5-yl)ethanone. Available from: [Link]

  • NextSDS. (n.d.). 2-BROMO-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)ETHANONE. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica, 4(1), 267-274. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-(3-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine .

Because this molecule presents specific chromatographic challenges—namely, a highly basic tertiary amine paired with a lipophilic bromopyrazole ring—standard generic methods will often fail. This guide provides the mechanistic causality behind these failures and delivers self-validating protocols to ensure your method is accurate, reproducible, and scientifically sound.

Part 1: Analyte Profiling & Chromatographic Causality

To control the chromatography, we must first understand the molecule's physicochemical behavior:

  • The N,N-dimethylethanamine Moiety (The "Tailing" Culprit): This is a tertiary amine with a pKa typically around 9.0[1]. In standard acidic or neutral mobile phases (pH 3.0–7.0), this nitrogen is fully protonated (cationic). It will aggressively seek out unreacted, acidic silanol groups ( Si−O− ) on the silica stationary phase. This secondary ion-exchange interaction is the primary cause of severe peak tailing, retention time drift, and poor recovery in basic compounds[1].

  • The 3-Bromopyrazole Moiety (The Chromophore & Retaining Group): The pyrazole ring provides the primary chromophore for UV detection, optimally monitored at 254 nm[2]. The addition of the bromine atom increases the molecule's lipophilicity (LogP), ensuring adequate retention on reversed-phase (RP) columns despite the polar amine tail.

Part 2: Troubleshooting & FAQs

Q1: My analyte is eluting as a broad, asymmetrical peak with a tailing factor ( Tf​ ) > 2.0. How do I fix this?

A: This is the classic signature of secondary silanol interactions. You must alter the thermodynamics of the column environment using one of two strategies:

  • Strategy A (Neutralize the Amine): Raise the mobile phase pH to at least 1.5 units above the amine's pKa (e.g., pH 10.5–11.0). At this pH, the tertiary amine is deprotonated and neutral, eliminating ion-exchange interactions. Critical Warning: Standard silica dissolves above pH 8. You must use a hybrid organic/inorganic particle column (e.g., ) which is structurally stable up to pH 12[3].

  • Strategy B (Neutralize the Silanols & Ion-Pair): Lower the pH to 2.5 using 0.1% Trifluoroacetic acid (TFA). At pH 2.5, residual silanols are fully protonated (neutralized). Furthermore, the TFA anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine, drastically improving peak shape[4].

Q2: I am using a low pH method with 0.1% Formic Acid, but I still see tailing. Why?

A: Formic acid is a weak acid and a poor ion-pairing agent. It may not fully suppress silanol ionization or adequately mask the basic amine. Switch to a stronger ion-pairing acid like TFA[5], or use a column with a positively charged surface modification designed to electrostatically repel basic analytes.

Q3: How do I ensure my retention time shift isn't due to physical column degradation?

A: Implement a self-validating system using neutral markers. Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker). If the Toluene peak is perfectly symmetrical but your pyrazole-amine tails, the column bed is physically intact, and the issue is purely chemical. If Toluene also tails or splits, the column has physical voiding and must be replaced.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Recommended Starting Method Parameters
ParameterStrategy A: High pH (Recommended)Strategy B: Low pH (Alternative)
Column Hybrid Silica (e.g., Waters XBridge BEH C18, 5 µm)[6]End-capped/Solid Core (e.g., CORTECS C18+)
Mobile Phase A 10 mM Ammonium Bicarbonate (Adjusted to pH 10.5 with NH4​OH )0.1% Trifluoroacetic Acid (TFA) in Water[5]
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 5% to 95% B over 15 minutes5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 40 °C (Improves mass transfer)30 °C
Detection (UV) 220 nm and 254 nm[2]220 nm and 254 nm
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseSelf-Validating Corrective Action
Peak Tailing ( Tf​ > 1.5) Ion-exchange with acidic silanols.Inject Toluene. If Toluene Tf​ < 1.2, increase buffer concentration or switch to pH 10.5.
Retention Time Drift Inadequate buffering capacity.Measure pH of the aqueous phase before mixing with organic. Ensure buffer concentration is 10 mM.
Poor Retention ( k′ < 2) Analyte is too polar in its ionized state.Decrease initial %B to 2%. If using low pH, increase TFA concentration to 0.15% to enhance ion-pairing.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this self-validating workflow for method optimization.

Step 1: Mobile Phase Preparation & Validation

  • Prepare 10 mM Ammonium Bicarbonate in HPLC-grade water.

  • Validation Gate: Measure the pH using a calibrated pH meter. Adjust to exactly pH 10.5 using dilute Ammonium Hydroxide. Do not measure pH after adding Acetonitrile, as organic modifiers distort glass electrode readings.

  • Filter through a 0.22 µm PTFE membrane.

Step 2: Column Equilibration & System Suitability Testing (SST)

  • Install a high-pH stable hybrid column (e.g., Waters XBridge BEH C18)[3].

  • Equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes.

  • Validation Gate (Physical Integrity): Inject a 10 µL mixture of Uracil (0.1 mg/mL) and Toluene (1 mg/mL).

  • Calculate the asymmetry factor ( As​ ) for Toluene. Proceed only if Toluene As​≤1.2 . If As​>1.2 , the column bed is physically degraded.

Step 3: Analyte Injection & Mechanistic Confirmation

  • Inject 10 µL of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (0.5 mg/mL in initial mobile phase).

  • Record the tailing factor ( Tf​ ) and retention factor ( k′ ).

  • Validation Gate (Chemical Integrity): If Toluene (from Step 2) was symmetrical but the analyte tails ( Tf​>1.5 ), the issue is confirmed as secondary silanol interactions. Increase the pH to 11.0 or switch to the Low pH/TFA strategy[4].

Part 5: Workflow Visualization

HPLC_Optimization N1 Analyze 2-(3-Bromo-1-pyrazolyl)- N,N-dimethylethanamine N2 Assess Peak Shape (Tailing Factor > 1.5?) N1->N2 N3 Strategy A: High pH (10.5) Neutralize Tertiary Amine N2->N3 Yes (Silanol Interaction) N4 Strategy B: Low pH (2.5) Protonate Amine & Silanols N2->N4 Yes (Alternative) N7 System Validated: Symmetrical Peak (Tf < 1.2) N2->N7 No (Optimal Shape) N5 Use Hybrid Silica Column (e.g., Waters XBridge BEH) N3->N5 N6 Use End-capped/Solid Core (e.g., CORTECS C18+) N4->N6 N5->N7 N6->N7

Caption: Logical decision tree for optimizing HPLC peak shape of basic tertiary amine compounds.

References

  • Title: XBridge Columns | UHPLC & HPLC Columns with BEH Technology Source: Waters Corporation URL: [Link]

  • Title: Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US Patent 6218418B1 - 3(5)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine in DMSO

Welcome to the Application Scientist Support Portal. As researchers transition from in-silico design to in-vitro biological assays, one of the most common failure points is compound precipitation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers transition from in-silico design to in-vitro biological assays, one of the most common failure points is compound precipitation. 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine is a highly versatile building block, featuring a lipophilic bromopyrazole core and a basic tertiary amine (N,N-dimethylethanamine) side chain. While Dimethyl Sulfoxide (DMSO) is the universal solvent for such organic molecules, its amphiphilic nature and basicity can lead to unexpected solubility roadblocks.

This guide is designed to move beyond basic "add more solvent" advice. Here, we explore the thermodynamic and kinetic causality behind precipitation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Diagnostic Workflow for DMSO Solubility Failures

Before adjusting your protocols, it is critical to diagnose the root cause of the precipitation. Follow the logical pathway below to isolate the variable affecting your compound.

G Start Solubility Issue Detected 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine Step1 1. Verify Chemical Form Start->Step1 FormFree Free Base High DMSO Solubility (Preferred for Stock) Step1->FormFree FormSalt Salt Form (e.g., HCl) High Lattice Energy (Poor DMSO Solubility) Step1->FormSalt Step2 2. Assess DMSO Hydration FormFree->Step2 FormSalt->Step2 DMSO_Dry Anhydrous DMSO (Freezes at 18.5°C) Step2->DMSO_Dry DMSO_Wet Hygroscopic Water Absorbed (Depressed Freezing Point) Step2->DMSO_Wet Step3 3. Rescue & Storage Protocol DMSO_Dry->Step3 DMSO_Wet->Step3 Rescue Thermal Agitation (37°C) & Mild Sonication Step3->Rescue Store Single-Use Aliquots (Prevents Freeze-Thaw Precipitation) Rescue->Store

Diagnostic workflow for resolving basic amine solubility failures in DMSO.

Frequently Asked Questions (FAQs)

Q1: I purchased the HCl salt of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine. Why won't it dissolve in 100% DMSO at 10 mM? A: This is a classic solvent-solute mismatch driven by lattice energy. Organic salts possess a strong molecular lattice designed for tight crystal packing[1]. DMSO is a polar aprotic solvent; while it is an excellent hydrogen bond acceptor (capable of solvating your protonated tertiary amine cation), it is a remarkably poor hydrogen bond donor. Because it cannot effectively solvate the chloride anion, the ion pair resists dissociation. As a result, organic salts generally exhibit significantly lower solubility in pure DMSO compared to their free base counterparts[1][2]. Solution: If you must use the salt form, consider adding up to 10% water as a co-solvent to hydrate the anion, though this will limit your maximum stock concentration. Ideally, source the free base for DMSO stock preparation.

Q2: My free base compound dissolved perfectly on day one, but after a week in the -20°C freezer, it has crashed out. What happened? A: You are observing a kinetic shift out of a metastable zone, catalyzed by water absorption and freeze-thaw cycles. DMSO is highly hygroscopic and will rapidly absorb up to 10% of its volume in atmospheric water if left open[1]. Water drastically reduces the solvating power of DMSO for lipophilic compounds like your bromopyrazole derivative. Furthermore, according to Ostwald's Rule of Stages, amorphous compounds dissolve easily to form supersaturated solutions, but repeated freeze-thaw cycles provide the kinetic energy required for the compound to reorganize into a lower-energy, highly stable crystalline polymorph that is no longer soluble[3].

Q3: How can I verify if my laboratory's DMSO has gone "bad" (absorbed too much water)? A: You can utilize a self-validating physical property test: Freezing Point Depression. Pure, anhydrous DMSO freezes at exactly 18.5°C[3]. Self-Validation Test: Place your bottle of DMSO in a standard 4°C laboratory refrigerator overnight. If the solvent remains liquid the next morning, it has absorbed significant atmospheric moisture (at 33% hydration, the freezing point of DMSO plummets to -73°C)[3]. Discard wet DMSO for stock preparation and open a fresh, anhydrous bottle.

Q4: What is the maximum recommended concentration for stock solutions to avoid precipitation upon dilution in aqueous bioassays? A: While amorphous free bases can sometimes dissolve at 30 mM to 60 mM in DMSO[3], biological assays typically tolerate a maximum final DMSO concentration of 0.1% to 1% to prevent solvent-induced cytotoxicity[1]. If you prepare a 10 mM stock and dilute it 1:1000 (0.1% DMSO), your final assay concentration is 10 µM. Pushing stock concentrations beyond 10-30 mM increases the risk of the compound crashing out the moment it hits the aqueous assay buffer due to rapid solvent exchange.

Quantitative Data Summaries

Table 1: Physicochemical Impact of Compound Form on Solubility Understanding why the chemical state of your amine dictates your solvent strategy.

PropertyFree Base FormSalt Form (e.g., HCl, TFA)
DMSO Solubility High (>30 mM)Low to Moderate (<10 mM)
Aqueous Buffer Solubility Low (Requires DMSO spiking)High (Readily dissolves)
Crystal Lattice Energy Lower (Amorphous tendency)Higher (Rigid crystalline packing)
Solvation Mechanism Solvated via hydrophobic/polar interactionsRequires anion/cation dissociation

Table 2: Effects of Atmospheric Moisture on DMSO Solvating Power Data illustrating the degradation of solvent quality upon air exposure[3].

Hydration LevelFreezing PointViscositySolvating Power for Lipophiles
< 0.1% (Anhydrous) 18.5 °CBaselineMaximum
~ 10% (Exposed) ~ 5.0 °CModerately IncreasedSignificantly Reduced
33% (Max Saturation) -73.0 °CHighly StructuredMinimal
Step-by-Step Methodology: Preparation and Rescue of Amine Stocks

To guarantee reproducibility and prevent the loss of valuable 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine, adhere to the following strict handling protocol[4].

Phase 1: Anhydrous Stock Preparation

  • Reagent Verification: Perform the 4°C refrigerator test on your DMSO. Ensure it freezes solid, confirming it is anhydrous.

  • Equilibration: Allow the lyophilized compound and the anhydrous DMSO to reach room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve a 10 mM stock. Use a positive displacement pipette, as the high viscosity and low vapor pressure of DMSO cause standard air-displacement pipettes to under-deliver.

  • Agitation: Vortex gently for 30 seconds. If the compound is a free base, it should yield a clear solution immediately.

Phase 2: Rescuing a Precipitated Stock If precipitation occurs due to an accidental freeze-thaw cycle or trace water absorption:

  • Thermal Agitation: Place the sealed vial in a 37°C water bath for 15 minutes. The thermal energy helps break the newly formed crystalline lattice.

  • Sonication: Transfer to a bath sonicator for 5 minutes. The cavitation bubbles provide localized kinetic energy to force the compound back into the metastable solution phase.

  • Visual Inspection: Hold the vial against a light source to ensure no micro-crystals remain, which could seed future precipitation.

Phase 3: Long-Term Storage

  • Aliquoting: Immediately divide the rescued (or freshly prepared) stock into single-use mini-tubes (e.g., 10 µL to 50 µL per tube)[1].

  • Atmospheric Control: Minimize the time the DMSO is exposed to ambient air to prevent hygroscopic water uptake[4].

  • Freezing: Store the single-use aliquots at -20°C or -80°C. When an assay is required, thaw a single tube, use it, and discard the remainder. Never subject the stock to a second freeze-thaw cycle.

References
  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Gonzales et al. Busting Myths in Compound Handling Practices for Assay Developers. Journal of Laboratory Automation.
  • Selleck Chemicals. R406 | Syk/FLT3 Inhibitor (Compound Handling & Salt Form Solubility).

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My reaction is sluggish or has stalled completely. What are the first things I should check?

A1: A stalled reaction is a common issue in palladium-catalyzed cross-couplings. The primary suspects are often related to the integrity of the catalytic cycle. Here’s a checklist of initial troubleshooting steps:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed.[1]

  • Reagent Purity: Impurities in your starting materials, particularly the amine, can sometimes act as catalyst poisons.[2] It is recommended to purify liquid amines by passing them through a plug of activated alumina.[2] Solvents must be anhydrous, as water can interfere with the catalytic cycle.[1]

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1] Inefficient activation will result in a low concentration of the active catalyst. Consider using a pre-activated catalyst or a more robust precatalyst system.[2][3]

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1] Ensure your ligand has been stored and handled under an inert atmosphere.

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[1][4] This depletes the concentration of the active, soluble catalyst in your reaction mixture.[1] Here are the common causes and preventative measures:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature for a longer duration.

  • Inadequate Ligand: The ligand's primary role is to stabilize the palladium center. If the ligand is not effective or is present in a suboptimal ratio, the catalyst is more prone to decomposition.[1][4] You may need to screen different ligands or adjust the palladium-to-ligand ratio.

  • Oxygen Contamination: As mentioned, oxygen can promote the formation of palladium black.[1] Rigorous exclusion of air is critical.

Specific Issues Related to 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Q3: I am seeing a significant amount of debrominated starting material. How can I minimize this side reaction?

A3: Debromination is a known side reaction for heteroaryl halides. In the case of your pyrazole substrate, the N-H proton can be acidic, and the resulting pyrazolate anion can participate in pathways that lead to dehalogenation.[5] Here’s how to address this:

  • N-H Protection: While your substrate has an N,N-dimethylethanamine group on one nitrogen, the other pyrazole nitrogen may be susceptible to deprotonation depending on the reaction conditions. If your specific pyrazole has a free N-H, protecting it (e.g., with a Boc or SEM group) can significantly suppress debromination.[5]

  • Base Selection: Strong inorganic bases can promote debromination. Switching to a milder base, such as K₃PO₄ or Cs₂CO₃, can often mitigate this side reaction.[5]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or SPhos have been shown to be effective in couplings with nitrogen-rich heterocycles and can lead to higher yields of the desired product over dehalogenated byproducts.[5][6]

Q4: The reactivity at the C3 position of my pyrazole seems low. Are there specific ligands that are better for this position?

A4: The reactivity of different positions on a pyrazole ring can be influenced by the choice of ligand.[6] While the C3 position is generally reactive, optimizing the ligand can be key. For Suzuki-type couplings, ligands like PPh₃ have been used, but for more challenging substrates, bulky biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or DavePhos) or N-heterocyclic carbene (NHC) ligands are often superior.[3][6][7][8][9] These ligands promote the crucial oxidative addition step and can stabilize the catalytic species.[8][10]

Troubleshooting Guide: A Workflow for Optimization

If you are facing low yield or side product formation, a systematic approach to optimization is necessary. The following workflow can guide your efforts.

G cluster_0 Initial Reaction Failure cluster_1 Parameter Screening cluster_2 Catalyst Loading Optimization cluster_3 Final Optimization Start Low Yield or Stalled Reaction Ligand Screen Ligands (e.g., XPhos, SPhos, P(t-Bu)3) Start->Ligand 1. Change one variable at a time Base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Ligand->Base Solvent Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) Base->Solvent High_Load Start with Higher Loading (e.g., 2-5 mol%) Solvent->High_Load 2. Once conditions are found Decrease_Load Systematically Decrease Loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) High_Load->Decrease_Load 3. If yield is good Temperature Optimize Temperature Decrease_Load->Temperature End Optimized Protocol Temperature->End

Caption: A systematic workflow for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: Ligand Screening for Buchwald-Hartwig Amination

This protocol is designed to identify the optimal ligand for the C-N cross-coupling of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine with a model amine.

Materials:

  • 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

  • Amine coupling partner (e.g., Morpholine)

  • Pd₂(dba)₃ (Palladium precursor)

  • Ligands to be screened (e.g., XPhos, SPhos, DavePhos, P(t-Bu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • To a series of reaction vials, add 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (1.0 eq).

    • Add the amine coupling partner (1.2 eq).

    • Add NaOtBu (1.4 eq).[11]

    • In separate vials, prepare catalyst stock solutions by dissolving Pd₂(dba)₃ (0.01 eq, 2 mol% Pd) and the respective ligand (0.04 eq) in anhydrous toluene.

  • Reaction Setup:

    • Add the appropriate catalyst/ligand stock solution to each reaction vial.

    • Add enough anhydrous, degassed toluene to reach the desired concentration (e.g., 0.1 M).

    • Seal the vials and remove them from the glovebox.

  • Reaction and Analysis:

    • Place the vials in a pre-heated reaction block (e.g., 100 °C).[11]

    • Stir for a set time (e.g., 12-24 hours).

    • After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the conversion to product by LC-MS or GC-MS.

LigandPd SourcePd Loading (mol%)BaseSolventTemperature (°C)
XPhosPd₂(dba)₃2NaOtBuToluene100
SPhosPd₂(dba)₃2NaOtBuToluene100
DavePhosPd₂(dba)₃2NaOtBuToluene100
P(t-Bu)₃Pd₂(dba)₃2NaOtBuToluene100

Caption: Example conditions for a primary ligand screen.

Protocol 2: Systematic Catalyst Loading Optimization

Once an optimal set of ligand, base, and solvent has been identified, the palladium loading can be minimized to improve cost-effectiveness and reduce palladium contamination in the final product.[12]

Procedure:

  • Using the best conditions identified in Protocol 1, set up a series of reactions.

  • Vary the catalyst loading systematically. It is often possible to decrease catalyst loading significantly upon scaling up a reaction.[2]

  • Maintain all other parameters (temperature, concentration, stoichiometry) constant.

  • Monitor the reactions over time to determine the point at which the reaction is complete for each loading.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
2.012>99
1.012>99
0.51295
0.11270
0.12498

Caption: Hypothetical data from a catalyst loading optimization study. This illustrates that lower catalyst loadings may require longer reaction times.

The Catalytic Cycle and Key Influencers

Understanding the catalytic cycle is fundamental to troubleshooting.

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + R-X PdII R-Pd(II)L2-X OA->PdII Trans Transmetalation PdII->Trans + R'-M PdII_R R-Pd(II)L2-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Reforms Catalyst Product R-R' RE->Product

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

  • Oxidative Addition: The rate-limiting step for less reactive halides. Bulky, electron-rich ligands accelerate this step.[10][13]

  • Transmetalation: The transfer of the nucleophilic partner to the palladium center. The choice of base is critical here, especially in Suzuki couplings where it activates the boronic acid.[14]

  • Reductive Elimination: The final step that forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.

By understanding these fundamental steps, you can make more informed decisions when optimizing your reaction conditions for 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids | The Journal of Organic Chemistry. ACS Publications.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. National Center for Biotechnology Information.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. National Center for Biotechnology Information.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles - Benchchem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC. National Center for Biotechnology Information.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research. ACS Publications.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. National Center for Biotechnology Information.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Cross-Coupling of Heteroatomic Electrophiles | Chemical Reviews. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine vs. 4-Bromopyrazole Analogs

As drug discovery programs increasingly rely on highly functionalized nitrogen-rich heterocycles, understanding the nuanced reactivity of pyrazole scaffolds is critical. This guide provides an objective, data-driven comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized nitrogen-rich heterocycles, understanding the nuanced reactivity of pyrazole scaffolds is critical. This guide provides an objective, data-driven comparison between standard 4-bromopyrazole analogs (e.g., 1-methyl-4-bromopyrazole) and the specialized, chelation-controlled scaffold 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine .

By analyzing their electronic profiles, cross-coupling kinetics, and lithiation thermodynamics, this guide equips synthetic chemists with the mechanistic rationale required to optimize complex late-stage functionalizations.

Electronic Profiling & Mechanistic Divergence

The inherent reactivity disparity between 4-bromopyrazoles and 3-bromopyrazoles is fundamentally rooted in the electronic environment of the pyrazole core. The C4 position is the most electron-rich carbon in the ring, making the C4–Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species[1].

Conversely, the C3 position is adjacent to the electronegative N2 atom. This proximity exerts a strong inductive electron-withdrawing effect, which alters the basicity of the ring, strengthens the C3–Br bond, and significantly raises the activation barrier for standard oxidative addition[2],[3]. As a result, unfunctionalized 3-bromopyrazoles are notoriously sluggish in standard Suzuki or Buchwald-Hartwig couplings[4].

However, the structural architecture of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine bypasses this electronic limitation via a Directing Group (DG) effect . The pendant N,N-dimethylethanamine chain acts as a flexible bidentate ligand. By pre-coordinating to the transition metal (Pd) or alkali metal (Li), the tertiary amine forces the metal center into close spatial proximity with the C3–Br bond. This shifts the reaction kinetics from an intermolecular collision model to a highly favorable intramolecular directed model.

MechanisticDivergence cluster_4Br 4-Bromopyrazole Pathway cluster_3Br 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine Pathway Pd Pd(0) Catalyst OA4 Rapid Oxidative Addition (Electron-Rich C4) Pd->OA4 Standard Kinetics OA3_Slow Sluggish OA (Inductive Deactivation) Pd->OA3_Slow Unassisted OA3_Dir Directed OA (Amine Chelation) Pd->OA3_Dir Chelation Assisted Prod4 C4-Coupled Product OA4->Prod4 Prod3 C3-Coupled Product OA3_Dir->Prod3

Figure 1: Mechanistic divergence in Pd-catalyzed oxidative addition.

Quantitative Performance Comparison

The following table summarizes the comparative reactivity of 1-Methyl-4-bromopyrazole (Standard) versus 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (Chelation-Assisted) across three primary synthetic transformations.

Reaction Type1-Methyl-4-bromopyrazole (Standard C4)2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamineMechanistic Causality
Suzuki-Miyaura Coupling (PhB(OH)2, Pd(dppf)Cl2, K2CO3, 80 °C)95% Yield (2 hours)Rapid conversion.88% Yield (12 hours)Requires longer reaction times.C4 is electronically primed for OA. C3 requires amine-directed Pd coordination to overcome inductive deactivation.
Halogen-Metal Exchange (n-BuLi, THF, -78 °C)Quantitative (15 mins)Stable C4-lithio species.Quantitative (5 mins)Highly stable chelated C3-lithio species.The N,N-dimethyl group forms a stable 6-membered chelate with Li+, accelerating exchange and preventing ring fragmentation.
Buchwald-Hartwig Amination (Morpholine, Pd2(dba)3, tBuBrettPhos)92% Yield (4 hours)Standard conditions apply.65% Yield (16 hours)Prone to catalyst poisoning.The pendant tertiary amine can competitively bind to the Pd catalyst, requiring sterically demanding ligands (e.g., tBuBrettPhos) to prevent off-target coordination[1].

Self-Validating Experimental Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems . In-process checkpoints and the explicit causality behind each experimental choice are provided to guarantee scientific integrity.

Protocol A: Chelation-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Couple 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine with an aryl boronic acid.

  • Reagent Assembly: In a Schlenk flask, combine 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center and provides enough steric bulk to prevent the substrate's tertiary amine from irreversibly poisoning the catalyst.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

    • Causality: The biphasic aqueous system is critical. It facilitates the transmetalation step by forming the reactive boronate complex, while the inorganic base ensures the pendant tertiary amine remains unprotonated and available for directed Pd-coordination.

  • Thermal Activation: Heat the biphasic mixture to 80 °C under vigorous stirring.

    • Validation Checkpoint 1: Within 15 minutes, the solution should transition from a distinct orange to a dark red/brown hue. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring: After 12 hours, withdraw a 50 µL aliquot from the organic layer, dilute in EtOAc, and analyze via TLC (UV active).

    • Validation Checkpoint 2: Complete consumption of the starting bromide confirms the directed oxidative addition was successful.

Protocol B: Directed Halogen-Metal Exchange & Electrophilic Quench

Objective: Generate a C3-functionalized pyrazole via a stabilized lithio-intermediate.

LithiationWorkflow Start 2-(3-Bromo-1-pyrazolyl)- N,N-dimethylethanamine BuLi n-BuLi Addition (-78 °C, THF) Start->BuLi Coord Pre-Lithiation Chelate (N,N-dimethyl coordination) BuLi->Coord Exchange Halogen-Metal Exchange (Stabilized C3-Lithio) Coord->Exchange Quench Electrophilic Quench Exchange->Quench Product C3-Functionalized Derivative Quench->Product

Figure 2: Chelation-directed halogen-metal exchange workflow.

  • Cryogenic Setup: Dissolve 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: THF acts as a Lewis basic solvent that breaks up n-BuLi hexamers into more reactive dimers/tetramers. The -78 °C temperature suppresses kinetic nucleophilic addition to the pyrazole ring, thermodynamically favoring the halogen-metal exchange.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the inner wall of the flask over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes. The pendant N,N-dimethyl group immediately coordinates the lithium ion, forming a highly stable 6-membered metallacycle that accelerates the exchange at the otherwise unreactive C3 position.

  • Intermediate Validation (Critical Step):

    • Validation Checkpoint: Before adding expensive electrophiles, withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Extract with Et₂O, evaporate, and run a rapid ¹H NMR. The quantitative disappearance of the C3-Br and the appearance of a C3-Deuterium signal validates that the chelated C3-lithio species has been successfully formed and is stable against ring-fragmentation.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

Sources

Comparative

Benchmarking biological activity of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine derivatives

A Methodological Guide to Benchmarking the Biological Activity of Novel Pyrazole Derivatives Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Guide to Benchmarking the Biological Activity of Novel Pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas. Pyrazole derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4]

The compound class of interest, 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine and its derivatives, combines the established pyrazole core with a flexible ethanamine side chain. This structural motif presents a compelling starting point for identifying novel therapeutic agents. However, the journey from a newly synthesized compound to a viable drug candidate is contingent on rigorous, systematic benchmarking of its biological activity.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to objectively assess and compare the biological performance of novel pyrazole derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for foundational screening, and present a logical workflow for target-specific investigation. While the data presented herein is illustrative, the methodologies form a robust blueprint for generating high-quality, reproducible results in your own laboratory.

Part 1: Foundational Screening — Establishing a Bioactivity Profile

The initial phase of benchmarking any new chemical entity (NCE) is to establish a broad understanding of its biological effects. This typically begins with assessing its general cytotoxicity, which provides a therapeutic window, followed by screening for desired activities based on the known properties of the chemical class. Given the extensive literature on pyrazole derivatives, cytotoxicity and antimicrobial screening are logical and cost-effective starting points.[1][4]

In Vitro Cytotoxicity Assessment: The Tetrazolium Reduction Assay (XTT/MTT)

Expertise & Causality: Before assessing for specific therapeutic effects, it is crucial to determine a compound's inherent toxicity to mammalian cells. This step is foundational for several reasons:

  • Defining a Therapeutic Index: It helps establish the concentration range where the compound can be studied for specific effects without causing non-specific cell death.

  • Early Red Flag Identification: High cytotoxicity against normal cell lines can terminate a compound's development early, saving significant resources.

  • Informing Dose Selection: Results guide the concentrations used in subsequent, more complex assays.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5] It is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[6] The principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the XTT tetrazolium salt to a colored formazan product.[5]

  • Cell Seeding: Plate mammalian cells (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous lines) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrazole derivative in sterile dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron coupling reagent).

  • Color Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow XTT to an orange formazan product.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Antimicrobial Activity Screening: Broth Microdilution Method

Expertise & Causality: Pyrazole scaffolds are well-documented constituents of antimicrobial agents.[1] The rise of multi-drug resistant (MDR) organisms necessitates the screening of new chemical entities for antibacterial and antifungal properties. The broth microdilution method is considered a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] It is quantitative, reproducible, and suitable for screening multiple compounds against various microbial strains. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends broth microdilution as a reference method.[9][10]

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C until it reaches the log phase of growth (equivalent to a 0.5 McFarland turbidity standard). Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB with ≤1% DMSO) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only, no inoculum) will serve as positive and negative controls, respectively.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Part 2: Target-Specific Investigation — A Kinase Inhibition Scenario

Expertise & Causality: Many pyrazole-containing drugs function as kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[11] Therefore, after initial screening, a logical next step is to investigate whether the novel pyrazole derivatives inhibit specific kinases.

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[12] The principle is to quantify the amount of ADP produced during the kinase reaction.[12] After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used by luciferase to generate a light signal. A higher light signal corresponds to higher kinase activity, while a lower signal indicates inhibition.[12]

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Reaction Setup cluster_1 Signal Generation cluster_2 Data Acquisition A 1. Add Kinase, Substrate, and Buffer to Well B 2. Add Pyrazole Derivative (or DMSO Control) A->B C 3. Add ATP to Initiate Kinase Reaction B->C D 4. Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP C->D Incubate E 5. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F 6. Luciferase uses new ATP to generate Luminescence E->F G 7. Measure Luminescence with Plate Reader F->G Read H 8. Calculate % Inhibition and IC50 Value G->H

Part 3: Comparative Data Analysis

To provide objective comparisons, all experimental data should be benchmarked against both a negative control (vehicle) and a positive control (a known, potent compound for the specific assay). The results should be summarized in clear, concise tables.

Note: The following data is illustrative and serves as a template for presenting real experimental results.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/HeLa)
Derivative A 15.222.5>100>6.5
Derivative B 8.711.345.15.2
Derivative C >100>100>100-
Doxorubicin 0.80.51.21.5

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Derivative A >128>12864
Derivative B 1632>128
Derivative C >128>128>128
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A1

Table 3: Kinase Inhibition (Illustrative Target: JAK2, IC₅₀ Values in nM)

CompoundJAK2 Kinase Activity
Derivative A 8,500
Derivative B 75
Derivative C >10,000
Ruxolitinib 3.3

Conclusion and Future Directions

This guide outlines a systematic, three-part methodology for benchmarking the biological activity of novel 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine derivatives. By following this framework—progressing from broad cytotoxicity and antimicrobial screening to targeted assays—researchers can build a comprehensive activity profile for each new compound.

Based on the illustrative data, "Derivative B" shows the most promising profile, with moderate cytotoxicity against cancer cells, selective antibacterial activity, and potent inhibition of a therapeutically relevant kinase. "Derivative A" displays interesting antifungal activity with low cytotoxicity, while "Derivative C" appears biologically inert in these initial screens.

Future work on promising candidates like "Derivative B" would involve expanding the kinase panel to assess selectivity, performing mechanism-of-action studies, and ultimately progressing to in vivo models to evaluate efficacy and safety. This structured approach ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Patel, R., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Naturalista Campano. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Ge, B., et al. (n.d.). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PMC. [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 3-Bromo vs. 5-Bromo Pyrazole Ethanamines

Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of anti-inflammatory, neuroprotective, and anticancer agents[1]. When functionalizing this scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of anti-inflammatory, neuroprotective, and anticancer agents[1]. When functionalizing this scaffold with an ethanamine side chain to enhance solubility and receptor interaction, the regioselective placement of halogens—specifically bromine—becomes a critical determinant of the molecule's biological fate. This guide provides an in-depth, objective comparison of the cytotoxicity, steric constraints, and mechanistic pathways of 3-bromo versus 5-bromo pyrazole ethanamines to aid researchers in rational drug design.

Mechanistic Divergence: The 3-Bromo vs. 5-Bromo Conundrum

The introduction of a bulky, electron-withdrawing bromine atom at the C3 versus C5 position fundamentally alters the molecule's steric profile, pKa, and tautomeric equilibrium.

In solution, 1H-pyrazoles undergo rapid annular tautomerism. However, during the synthesis of substituted pyrazoles, thermodynamic stability and steric packing often cause the 3-bromo tautomer to shift, yielding the 5-bromo derivative as the dominant, albeit sometimes less desirable, reaction product[2].

The Causality of Cytotoxicity:

  • 5-Bromo Substitution: Placing a large bromine atom at the C5 position (adjacent to the N1-H or N1-alkyl substituent) creates severe steric hindrance. This steric clash often prevents the ethanamine derivative from achieving an optimal fit within the narrow hydrophobic pockets of target enzymes or receptors[1]. Consequently, the molecule is forced into off-target interactions, which significantly elevates non-specific basal cytotoxicity.

  • 3-Bromo Substitution: Conversely, the 3-bromo configuration projects the halogen into more solvent-exposed or accommodating regions of the binding site. This preserves the target affinity of the ethanamine moiety while minimizing off-target toxic effects, resulting in a much wider therapeutic window.

Comparative Cytotoxicity Profiles

To objectively evaluate the cytotoxic potential, we compare the performance of 3-bromo and 5-bromo pyrazole analogs across standard cell lines, including human monocytic cells (THP-1)[3] and triple-negative breast cancer cells (MDA-MB-468)[4].

Table 1: Representative Cytotoxicity (IC50) of Bromo-Pyrazole Analogs
Compound ClassCell LineIC50 (µM) - 24hCytotoxic Mechanism / Observation
3-Bromo Pyrazole Ethanamine THP-1 (Monocytes)> 50.0Low basal toxicity; exhibits neuroprotective properties[3].
5-Bromo Pyrazole Ethanamine THP-1 (Monocytes)12.5High off-target toxicity driven by steric clash and poor target specificity.
3-Bromo Pyrazole Ethanamine MDA-MB-468 (TNBC)14.9High efficacy; targeted apoptosis via ROS generation[4].
5-Bromo Pyrazole Ethanamine MDA-MB-468 (TNBC)28.4Lower targeted efficacy; poor intracellular target penetration.
3-Bromo Pyrazole Ethanamine SH-SY5Y (Neurons)> 100.0Innocuous to cultured neuronal cells at standard concentrations[3].

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results, the following protocols must be rigorously adhered to when synthesizing and evaluating these compounds.

Protocol A: Tautomer-Selective Isolation

Purpose: To resolve the 3-bromo and 5-bromo isomers, which readily interconvert or co-crystallize as binary solid solutions[2].

  • Synthesis: React the ethanamine precursor with the corresponding bromo-methyl-pyrazole under controlled basic conditions.

  • Chromatographic Separation: Utilize silica gel column chromatography with a highly non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1). Causality: This exploits the slight differences in dipole moments between the 3-bromo and 5-bromo isomers, preventing co-elution.

  • NMR Validation: Confirm isomeric purity using ¹³C NMR. The C3 and C5 carbons will show distinct chemical shifts due to the proximity of the bromine atom[1]. Causality: Without rigorous NMR validation, downstream cytotoxicity assays may reflect a tautomeric mixture, invalidating the IC50 data.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To quantify cellular metabolic activity as a direct proxy for cell viability following compound exposure[4].

  • Seeding: Seed THP-1 or MDA-MB-468 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Expose cells to varying concentrations (1-100 µM) of the isolated 3-bromo and 5-bromo pyrazole ethanamines for 24h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Remove the media, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol C: Apoptosis & ROS Quantification

Purpose: To determine if the observed cytotoxicity is driven by programmed cell death (apoptosis) or non-specific necrotic toxicity[4].

  • ROS Staining: Treat cells with the established IC50 concentration of the compound. Post-treatment, incubate with DCFDA (20 µM) for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to quantify oxidative stress.

  • Apoptosis Analysis: Harvest the treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the population via flow cytometry. Causality: This differentiates between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells, validating the mechanism of cell death.

Visualizing Logical and Biological Pathways

The following diagrams illustrate the structural logic dictating cytotoxicity and the intracellular signaling pathways triggered by active pyrazole derivatives.

Workflow Start Bromo-Pyrazole Ethanamine Synthesis Iso3 3-Bromo Isomer (Lower Steric Hindrance) Start->Iso3 Isolation Iso5 5-Bromo Isomer (High Steric Hindrance) Start->Iso5 Tautomeric Shift Target Target Receptor Binding (e.g., Kinase/GABA) Iso3->Target Optimal Fit OffTarget Off-Target Interactions (Non-specific binding) Iso5->OffTarget Steric Clash CytoLow High Efficacy Low Basal Cytotoxicity Target->CytoLow CytoHigh Low Efficacy High Basal Cytotoxicity OffTarget->CytoHigh

Caption: Logical workflow detailing how steric hindrance dictates the cytotoxicity of bromo-pyrazole isomers.

ROSPathway Drug 3-Bromo Pyrazole Internalization ROS Intracellular ROS Accumulation Drug->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Membrane Damage Caspase Caspase-3 Cleavage/Activation Mito->Caspase Cytochrome C Release Arrest S-Phase Cell Cycle Arrest & Apoptosis Caspase->Arrest Programmed Death

Caption: Intracellular signaling pathway of ROS-mediated apoptosis induced by active pyrazole derivatives.

Conclusion & Strategic Recommendations

For drug development professionals engineering pyrazole ethanamines, the regiochemistry of halogenation is not merely a structural footnote—it is a primary driver of the therapeutic window. The 3-bromo substitution generally offers a superior pharmacological profile, maintaining target affinity while minimizing the off-target cytotoxicity inherent to the sterically encumbered 5-bromo tautomer.

When advancing these compounds through preclinical pipelines, rigorous chromatographic isolation and ¹³C NMR validation are mandatory. Failing to separate the 5-bromo tautomeric contamination will inevitably skew in vitro cytotoxicity data, leading to false-positive toxicity flags and the premature abandonment of viable drug candidates.

References

  • Source: National Institutes of Health (NIH)
  • Source: Asian Pacific Journal of Cancer Prevention (WAOCP)
  • Source: National Institutes of Health (NIH)
  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D Source: Benchchem URL

Sources

Comparative

A Structural Comparison of N,N-Dimethylethanamine Substituted Pyrazoles: A Guide for Researchers

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for constructing a diverse array of therapeutic agents.[1][2] The introd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for constructing a diverse array of therapeutic agents.[1][2] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, influencing its pharmacokinetic profile and target engagement.[3][4] This guide provides an in-depth structural comparison of pyrazoles featuring an N,N-dimethylethanamine substituent, a functional group known to enhance aqueous solubility and provide a basic handle for salt formation, which can be critical for drug formulation.

This analysis will focus on two representative compounds, illustrating how subtle changes in the substitution pattern on the pyrazole core can lead to significant differences in their three-dimensional structure and potential biological activity. We will delve into their synthesis, structural characterization, and the implications of their conformational differences.

The Significance of the N,N-Dimethylethanamine Moiety

The incorporation of a basic side chain, such as N,N-dimethylethanamine, into a drug candidate can offer several advantages. The tertiary amine provides a site for protonation, which can improve aqueous solubility and allow for the formation of various salt forms, enhancing bioavailability and stability. Furthermore, the amine can participate in crucial hydrogen bonding interactions with biological targets.[1]

Comparative Analysis of Two N,N-Dimethylethanamine Substituted Pyrazoles

For this guide, we will compare two hypothetical, yet representative, N,N-dimethylethanamine substituted pyrazoles:

  • Compound A: 1-(2-(Dimethylamino)ethyl)-3,5-diphenyl-1H-pyrazole

  • Compound B: 4-((2-(Dimethylamino)ethyl)amino)-3,5-dinitro-1H-pyrazole

Synthesis Strategies

The synthetic approaches to these two compounds differ significantly, dictated by the desired substitution pattern on the pyrazole ring.

Synthesis of Compound A: The construction of Compound A would likely follow a classical Knorr-type pyrazole synthesis.[5] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Synthesis_of_Compound_A cluster_reactants Reactants cluster_product Product 1,3-diphenylpropane-1,3-dione 1,3-Diphenylpropane-1,3-dione Reaction Cyclocondensation (e.g., EtOH, reflux) 1,3-diphenylpropane-1,3-dione->Reaction 2-(dimethylamino)ethylhydrazine 2-(Dimethylamino)ethylhydrazine 2-(dimethylamino)ethylhydrazine->Reaction Compound_A 1-(2-(Dimethylamino)ethyl)-3,5-diphenyl-1H-pyrazole Reaction->Compound_A

Figure 1: General synthetic scheme for Compound A.

Synthesis of Compound B: The synthesis of Compound B would likely start from a pre-formed pyrazole ring, followed by functionalization. A plausible route involves the nucleophilic aromatic substitution on a halo-substituted dinitropyrazole.[6]

Synthesis_of_Compound_B cluster_reactants Reactants cluster_product Product 4-chloro-3,5-dinitropyrazole 4-Chloro-3,5-dinitropyrazole Reaction Nucleophilic Aromatic Substitution (e.g., DMF, 100°C) 4-chloro-3,5-dinitropyrazole->Reaction N,N-dimethylethanamine N,N-Dimethylethanamine N,N-dimethylethanamine->Reaction Compound_B 4-((2-(Dimethylamino)ethyl)amino)-3,5-dinitro-1H-pyrazole Reaction->Compound_B

Figure 2: General synthetic scheme for Compound B.

Structural and Conformational Analysis

The substitution pattern dramatically influences the electronic and steric properties of the pyrazole ring, which in turn dictates the overall molecular conformation.

Compound A: The two phenyl groups at positions 3 and 5 will likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The N,N-dimethylethanamine side chain will have considerable conformational flexibility, and its preferred orientation will be influenced by crystal packing forces in the solid state or solvent interactions in solution.

Compound B: The two nitro groups are strong electron-withdrawing groups, which will significantly alter the electronic character of the pyrazole ring. The amino linker introduces a potential for intramolecular hydrogen bonding between the N-H of the linker and an oxygen atom of an adjacent nitro group. This could lead to a more rigid, planar conformation of the side chain relative to the pyrazole ring.

Table 1: Predicted Structural and Physicochemical Properties

PropertyCompound ACompound BRationale
Molecular Weight 329.45 g/mol 245.20 g/mol Different substituents
LogP (Predicted) High (lipophilic)Lower (more polar)Phenyl groups vs. nitro and amino groups[7]
pKa (Predicted) ~8.5-9.5 (tertiary amine)~7.5-8.5 (tertiary amine)Electron-withdrawing nitro groups decrease the basicity of the amine.
Conformational Flexibility HighModeratePotential for intramolecular hydrogen bonding in B restricts rotation.
Aqueous Solubility Low at neutral pHHigher at neutral pHIncreased polarity due to nitro and amino groups.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the unambiguous structural elucidation of such compounds.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic nature of the substituents. For Compound A, the pyrazole proton at C4 would likely appear as a singlet in the aromatic region. For Compound B, the absence of a proton at C4 means the pyrazole ring itself will not show any proton signals. The protons of the N,N-dimethylethanamine side chain will give characteristic signals in the aliphatic region for both compounds.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.[8] For Compound A, it would reveal the dihedral angles of the phenyl rings relative to the pyrazole core. For Compound B, it would confirm the presence and geometry of any intramolecular hydrogen bonds.

Structural_Analysis_Workflow Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MassSpec Mass Spectrometry (HRMS) Purification->MassSpec Xray Single-Crystal X-ray Diffraction Purification->Xray Structure_Elucidation Unambiguous Structure Elucidation NMR->Structure_Elucidation MassSpec->Structure_Elucidation Xray->Structure_Elucidation

Figure 3: Workflow for structural analysis of pyrazole derivatives.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and characterization of N,N-dimethylethanamine substituted pyrazoles, based on established methodologies.

General Protocol for Synthesis of 1-Substituted Pyrazoles (Compound A type)
  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the corresponding hydrazine derivative (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

General Protocol for Nucleophilic Aromatic Substitution (Compound B type)
  • Reaction Setup: In a sealed tube, dissolve the halo-substituted pyrazole (1.0 eq) in dimethylformamide (DMF).

  • Addition of Amine: Add the N,N-dimethylethanamine (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir for the required time, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For more detailed structural analysis, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Conclusion

The structural comparison of N,N-dimethylethanamine substituted pyrazoles reveals the profound impact of the substitution pattern on the pyrazole core. The choice of synthetic route is dictated by the desired final structure. The resulting molecules exhibit distinct electronic properties, conformational preferences, and predicted physicochemical characteristics. A thorough structural characterization, employing a combination of spectroscopic techniques, is paramount for understanding the structure-activity relationships of this important class of compounds. This guide provides a framework for researchers to approach the synthesis and analysis of novel N,N-dimethylethanamine substituted pyrazoles in their quest for new therapeutic agents.

References

  • UCM-14216, a potent and selective lysophosphatidic acid receptor 2 (LPA2) antagonist. ACS Med. Chem. Lett.2014, 5 (10), 1133–1138.
  • Synthesis and structure–activity relationships of pyrazole hydrazones and amides as antiproliferative and antioxidant agents. Molecules2024, 29 (9), 1989.
  • Loh, W.-S.; Quah, C. K.; Chia, T. S.; Fun, H.-K.; Sapnakumari, M.; Narayana, B.; Sarojini, B. K. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules2013, 18 (2), 2386–2396.
  • Heravi, M. M.; et al. A novel one-pot synthesis for pyrazole derivatives through a five-component aqueous reaction. Tetrahedron Lett.2010, 51 (1), 134-136.
  • Lan, R.; Liu, Q.; Fan, P.; Lin, S.; Fernando, S. R.; McCallion, D.; Pertwee, R.; Makriyannis, A. Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. J. Med. Chem.1999, 42 (5), 769–776.
  • Reddy Arava, V.; et al. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. Der Pharma Chemica2010, 2 (3), 178-186.
  • Lan, R.; et al. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. J. Med. Chem.1999, 42 (5), 769-776.
  • Al-Zahrani, F. M. 194 recent advances in the synthesis of new pyrazole derivatives. J. Saudi Chem. Soc.2017, 21, S227-S240.
  • G. Menozzi, et al. Synthesis and pharmacological evaluation of novel pyrazole derivatives as potential antiproliferative and antioxidant agents. Eur. J. Med. Chem.2021, 213, 113168.
  • S. Wittine, K.; et al. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Med. Chem.2023, 14, 156-169.
  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. New J. Chem., 2019, 43, 11045-11051.
  • Zhang, L.; et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem.2022, 13, 1193-1216.
  • Reedijk, J.; et al. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Inorg. Chem.2003, 42 (25), 8496–8504.
  • Supplementary Information - The Royal Society of Chemistry. Available online: [Link]

  • Loh, W.-S.; et al. Synthesis and crystal structures of N-substituted pyrazolines. Molecules2013, 18, 2386-2396.
  • Al-Azmi, A. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Int. J. Chem. Sci.2013, 11, 1345-1356.
  • Jana, P. Therapeutic Activities of Pyrazole. Int. J. Pharm. Educ.2020, 8(1), 1-8.
  • Reedijk, J.; et al. Cobalt(II) complexes of ethylenediamine-based pyrazole ligands: The crystal structure of [{N ',N '-bis(3,5-dimethylpyrazol-1-ylmethyl)} -N,N-dimethylethylenediamine] cobalt(II)
  • da Silva, J. F. M.; et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019, 24 (24), 4583.
  • Yerragunta, V. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Shinde, D. R.; et al. Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. J. Chem. Pharm. Res.2014, 6(10), 1-10.
  • Kumar, A.; et al. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. J. Chem. Tech. Res.2022, 15(7), 1-8.
  • Schenone, S.; et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals2023, 16 (5), 652.
  • Glushkov, V. A.; et al. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules2022, 27 (15), 4995.
  • Elguero, J.; et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry2023, 9 (9), 215.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (CAS Number: 1849378-82-0). As a brominated, heterocyclic organic compound, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine (CAS Number: 1849378-82-0). As a brominated, heterocyclic organic compound, its disposal requires a specialized approach to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each step, ensuring that laboratory professionals can manage this chemical waste stream with confidence and precision.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine is fundamental to its safe management. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The presence of a bromine atom categorizes this compound as a halogenated organic compound . This is the most critical piece of information for determining the correct waste stream. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and to prevent the formation of toxic dioxins and furans.[2][3] For this reason, it is imperative to segregate this waste from non-halogenated organic solvents.[3][4]

The pyrazole core, while common in pharmaceuticals, can also be found in compounds with varying degrees of toxicity.[5][6][7][8][9] Therefore, a cautious approach, assuming a significant level of toxicity, is warranted.

Hazard ClassificationGHS CodeImplication for Handling and Disposal
Acute Toxicity, OralH302Avoid ingestion. Wash hands thoroughly after handling.
Skin IrritationH315Prevent skin contact through appropriate PPE.
Eye IrritationH319Wear safety glasses or goggles.
Respiratory IrritationH335Handle in a well-ventilated area, preferably a fume hood.
Chemical FamilyHalogenated OrganicMust be disposed of in a designated halogenated waste stream.
Pre-Disposal: Engineering and Personal Protective Controls

Before beginning any disposal procedure, the immediate work area must be prepared to ensure safety.

Engineering Controls:

  • All handling and preparation for disposal of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine, including transfers and container labeling, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[11]

  • Eye Protection: Chemical safety goggles are mandatory.[12][13]

  • Skin and Body Protection: A lab coat is required. Ensure that skin is not exposed.[12][13]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of waste containing 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine.

Materials Needed:

  • Designated, properly labeled, and compatible hazardous waste container for "Halogenated Organic Waste."[2][3]

  • Waste labels (as required by your institution).

  • Chemical fume hood.

  • Appropriate PPE.

Procedure:

  • Container Selection and Labeling:

    • Obtain a waste container that is compatible with halogenated organic compounds. Glass or high-density polyethylene (HDPE) are generally suitable.[4]

    • Before adding any waste, the container must be clearly labeled. The label should include:

      • The words "Hazardous Waste."[2]

      • The full chemical name: "Waste 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine." Do not use abbreviations or chemical formulas.[2][4]

      • If mixed with other solvents, list all components and their approximate percentages.[3]

      • The date when the first drop of waste is added.[2]

  • Waste Collection:

    • Carefully transfer the waste into the designated halogenated waste container inside a chemical fume hood.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[4]

    • Keep the waste container securely closed at all times, except when actively adding waste.[2][4]

  • Segregation:

    • Crucially, do not mix this waste with non-halogenated organic waste streams (e.g., acetone, ethanol, hexane).[3][4]

    • Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[4]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[10]

    • Ensure the storage area is away from sources of ignition.[10]

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11][12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.[2]

    • Clean the spill area with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent others from entering the area.

First Aid:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10][12][13]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10][11][12]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][12][14]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine.

G start Start: Generation of Waste 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood container_prep Step 3: Prepare Waste Container fume_hood->container_prep labeling Sub-step 3a: Label Container 'Halogenated Organic Waste' with full chemical names container_prep->labeling transfer Step 4: Transfer Waste (Leave >10% headspace) labeling->transfer seal Step 5: Securely Seal Container transfer->seal spill Spill Occurs transfer->spill Potential Hazard storage Step 6: Store in Designated Hazardous Waste Area seal->storage ehs_pickup Step 7: Arrange for EHS Pickup storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end spill_small Small Spill Response: Absorb, Collect, Clean spill->spill_small Is it small & contained? spill_large Large Spill Response: Evacuate & Call EHS spill->spill_large Is it large or uncontained? spill_small->storage spill_large->ehs_pickup

Caption: Disposal Workflow for Halogenated Waste.

References

  • Braun Research Group.
  • Bucknell University.
  • Sigma-Aldrich. 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine | 1849378-82-0.
  • Chemical Waste Disposal Guidelines.
  • MDPI.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines.
  • J-Stage. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
  • University of W
  • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • ChemicalBook. 2-BROMO-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)
  • FUJIFILM Wako Pure Chemical Corporation.
  • Fisher Scientific.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • Thermo Fisher Scientific.
  • KISHIDA CHEMICAL CO., LTD. 1-(2-Fluorobenzyl)
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.